

Application Notes and Protocols for Lentivirus Production in 293FT Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 293P-1

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This document provides a comprehensive, step-by-step guide for the production of high-titer lentivirus using 293FT cells. The protocols outlined below are intended for research and development applications, offering detailed methodologies for cell culture, transfection, and viral harvest.

Introduction

Lentiviral vectors are a powerful tool in molecular biology and gene therapy, enabling the stable integration of genetic material into the genome of both dividing and non-dividing mammalian cells.[1][2][3] The production of these vectors is commonly achieved through the transient transfection of a packaging cell line, such as 293FT, with a set of plasmids that together provide all the necessary components for viral particle assembly.[2][4] 293FT cells, a fast-growing variant of the Human Embryonic Kidney (HEK) 293 cell line that stably expresses the SV40 large T antigen, are highly amenable to transfection and are a robust choice for producing high titers of recombinant lentivirus.[5][6]

This guide details a reliable workflow for lentivirus production in 293FT cells, covering critical steps from the maintenance of the packaging cell line to the final collection of viral particles.

Key Components of Lentiviral Production

Successful lentivirus production relies on the co-transfection of three or four plasmids into the 293FT packaging cells.[2][7] These plasmids separate the viral components to enhance safety by making the resulting viral particles replication-incompetent.[4][7]

- **Transfer Plasmid:** This plasmid contains the gene of interest (or shRNA/sgRNA) flanked by the long terminal repeats (LTRs), which are necessary for integration into the host cell genome.[2]
- **Packaging Plasmid(s):** These provide the essential viral proteins required for packaging the viral RNA, including Gag, Pol, and Rev.[1][2] In second-generation systems, these are on a single plasmid, while third-generation systems split them onto two plasmids for increased safety.[2]
- **Envelope Plasmid:** This plasmid encodes a viral envelope glycoprotein, most commonly the vesicular stomatitis virus G-protein (VSV-G), which pseudotypes the virus, conferring a broad tropism and enabling the infection of a wide variety of cell types.[2]

Experimental Protocols

I. Maintenance of 293FT Cells

The health and viability of the 293FT packaging cell line are critical for achieving high viral titers.[8]

- **Culture Medium:** DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 1% Penicillin-Streptomycin. For routine passaging, cells should be maintained in this complete medium. However, for plating cells prior to transfection, use media without antibiotics.[9]
- **Passaging:** 293FT cells should be passaged when they reach 70-80% confluency.[6] A typical split ratio is 1:8 to 1:10, reseeding at a density of approximately 10% confluency. It is recommended to use cells with a low passage number (ideally below 15-20) for viral production to ensure optimal performance.[8]
- **Seeding for Transfection:** The day before transfection, seed the 293FT cells in 10 cm tissue culture dishes at a density that will result in 70-75% confluency on the day of transfection. [10] A typical seeding density is 3.8×10^6 to 9×10^6 cells per 10 cm dish.[8][11]

II. Transfection of 293FT Cells

This protocol describes a common method using Polyethylenimine (PEI) for transfection. Ratios and amounts may need to be optimized for different transfection reagents.[\[8\]](#)

- **Plasmid Preparation:** High-quality, endotoxin-free plasmid DNA is crucial for efficient transfection.[\[8\]](#) The recommended ratio of plasmids can vary, but a common starting point for a 10 cm dish is:
 - Packaging Plasmid (e.g., psPAX2): 10 µg
 - Envelope Plasmid (e.g., pMD2.G): 1 µg
 - Transfer Plasmid (containing your gene of interest): 10 µg
- **Transfection Complex Formation:**
 - In a sterile tube, dilute the total plasmid DNA (21 µg in this example) in 500 µL of serum-free medium (e.g., Opti-MEM).
 - In a separate sterile tube, dilute the transfection reagent (e.g., PEI at a 1:3 DNA to PEI ratio, so 63 µg of PEI) in 500 µL of serum-free medium.[\[8\]](#)
 - Add the DNA solution to the transfection reagent solution, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.[\[11\]](#)
- **Transfection:**
 - Gently add the DNA-transfection reagent complex dropwise to the 293FT cells in the 10 cm dish containing fresh culture medium.[\[9\]](#)
 - Swirl the plate gently to ensure even distribution of the complexes.
 - Incubate the cells at 37°C in a CO2 incubator.

III. Viral Harvest

- **Medium Change:** 12-18 hours post-transfection, carefully aspirate the medium containing the transfection complexes and replace it with 10 mL of fresh, complete culture medium.[\[11\]](#)
- **First Harvest:** At 48 hours post-transfection, collect the supernatant, which contains the lentiviral particles, into a sterile conical tube.[\[11\]](#)
- **Second Harvest (Optional but Recommended):** Add 10 mL of fresh complete medium to the cells and incubate for another 24 hours. At 72 hours post-transfection, collect this second batch of supernatant and pool it with the first harvest.[\[10\]](#)[\[11\]](#)
- **Clarification:** Centrifuge the collected supernatant at a low speed (e.g., 1,250 rpm for 5 minutes) to pellet any detached cells.[\[9\]](#)
- **Filtration:** Filter the clarified supernatant through a 0.45 µm polyethersulfone (PES) filter to remove any remaining cellular debris.[\[8\]](#)[\[12\]](#)
- **Storage:** The filtered viral supernatant can be used directly to transduce target cells or be concentrated and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles, as this can significantly reduce viral titer.[\[11\]](#)

Quantitative Data Summary

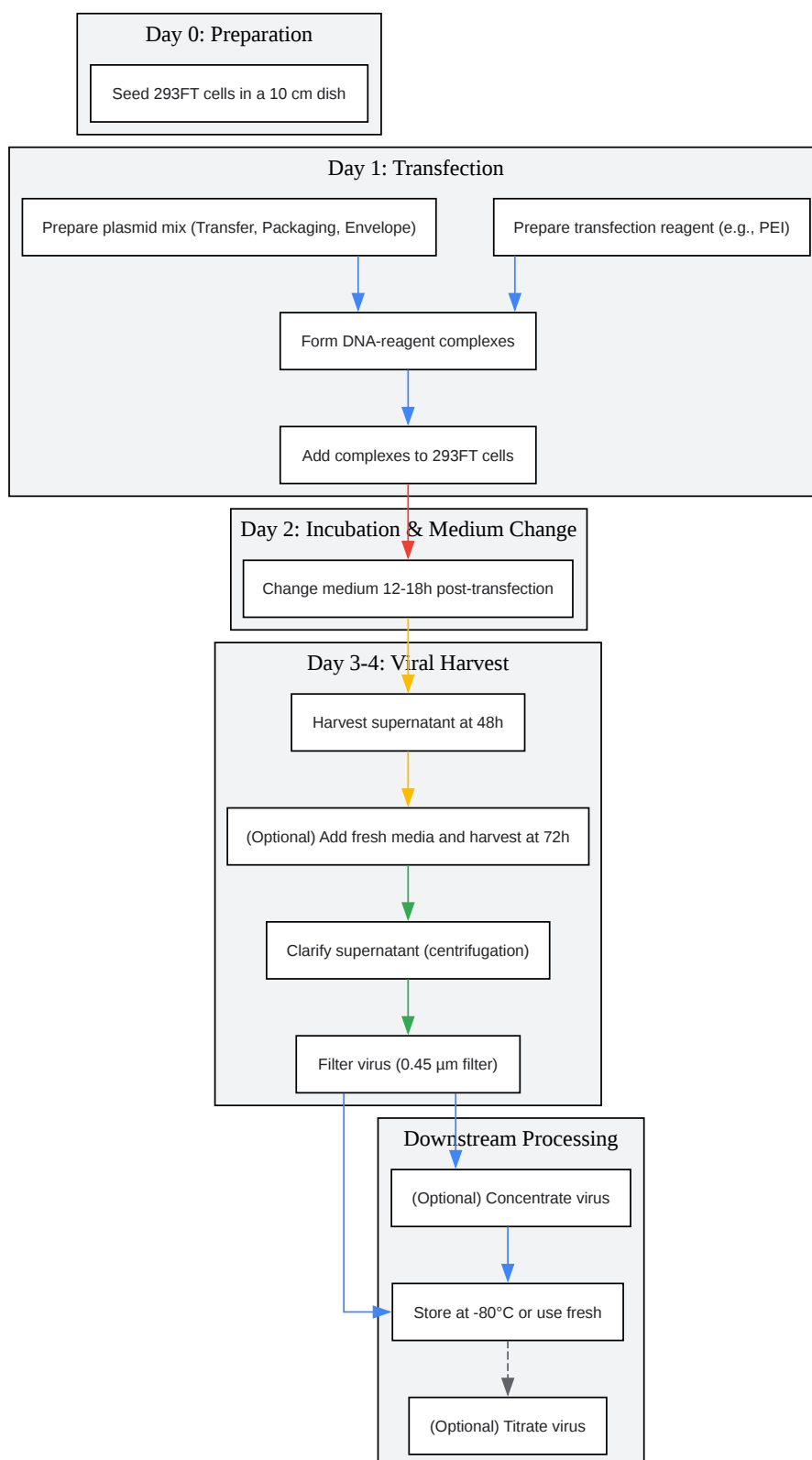
The following tables summarize key quantitative parameters for lentivirus production in 293FT cells based on a 10 cm dish format.

Parameter	Recommended Value	Source
Cell Seeding		
293FT Cell Seeding Density	3.8×10^6 - 9×10^6 cells	[8][11]
Confluency at Transfection	70-90%	[10][12]
Transfection (PEI)		
Total Plasmid DNA	~20-25 μg	[8]
DNA:PEI Ratio ($\mu\text{g}:\mu\text{g}$)	1:3	[8]
Viral Harvest		
First Harvest Time	48 hours post-transfection	[11]
Second Harvest Time	72 hours post-transfection	[11]
Expected Titer		
Unconcentrated Supernatant	10^6 - 10^7 TU/mL	[10]
Concentrated Virus	Up to 10^{10} TU/mL	[10]

TU/mL: Transducing Units per milliliter

Visualizations

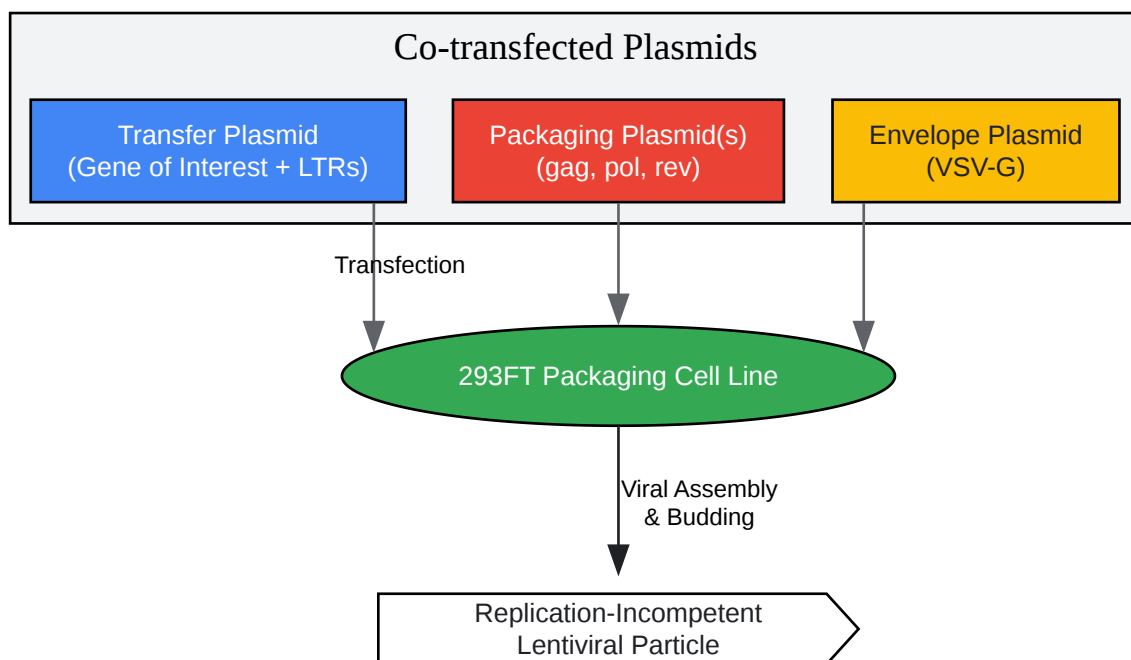
Lentivirus Production Workflow



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Caption: A step-by-step workflow for lentivirus production in 293FT cells.

Lentiviral Vector System Components



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Caption: Plasmids required for lentivirus production in a packaging cell line.

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- To cite this document: BenchChem. [Application Notes and Protocols for Lentivirus Production in 293FT Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141226#step-by-step-guide-for-lentivirus-production-in-293ft-cells]

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